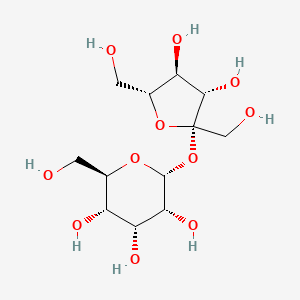

Allosucrose

Description

Structure

3D Structure

Properties

CAS No. |

4217-76-9 |

|---|---|

Molecular Formula |

C12H22O11 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

(2R,3R,4R,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12+/m1/s1 |

InChI Key |

CZMRCDWAGMRECN-DCUALPFSSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

allosucrose alpha-D-allopyranosyl beta-D-fructofuranoside |

Origin of Product |

United States |

Foundational & Exploratory

The Enzymatic Synthesis of Allulose from D-Fructose: A Technical Guide

Introduction

D-Allulose, also known as D-psicose, is a rare sugar that has garnered significant attention in the food and pharmaceutical industries due to its low caloric value (approximately 0.3% of sucrose's energy content) and various physiological benefits.[1] It is a C-3 epimer of D-fructose and is found in small quantities in nature.[1][2] The most viable method for large-scale production of D-allulose is through the enzymatic conversion of D-fructose.[2] This technical guide provides an in-depth overview of the enzymatic synthesis pathway of allulose from D-fructose, focusing on the core biochemical reactions, quantitative data from various enzymatic systems, and detailed experimental protocols.

The Core Synthesis Pathway: Epimerization of D-Fructose

The primary route for the synthesis of D-allulose from D-fructose is a single-step enzymatic epimerization reaction. This reaction is catalyzed by a class of enzymes known as D-ketose 3-epimerases (DKEases). These enzymes facilitate the reversible conversion of D-fructose to D-allulose by altering the stereochemistry at the third carbon atom.

The two main types of DKEases involved in this conversion are:

-

D-Allulose 3-epimerase (DAEase) or D-Psicose 3-epimerase (DPEase): This enzyme specifically catalyzes the epimerization of D-fructose to D-allulose.

-

D-Tagatose 3-epimerase (DTEase): While its primary substrate is D-tagatose, this enzyme also exhibits activity on D-fructose, converting it to D-allulose.

The reaction is a reversible equilibrium, which typically limits the conversion rate of D-fructose to D-allulose to around 22-38%.[2][3][4]

Enhancing Conversion: The Phosphorylation-Dephosphorylation Cascade

To overcome the thermodynamic equilibrium limitations of the single-step epimerization, a two-step enzymatic cascade reaction has been developed. This pathway involves the phosphorylation of D-fructose, followed by epimerization of the phosphorylated intermediate, and finally dephosphorylation to yield D-allulose. This method can achieve a much higher conversion rate, approaching 99%.[5]

The key enzymes in this pathway are:

-

L-rhamnulose kinase: This enzyme phosphorylates D-fructose to D-fructose-1-phosphate.

-

D-Psicose 3-epimerase: This enzyme then converts D-fructose-1-phosphate to D-allulose-1-phosphate.

-

A phosphatase (or the system relies on a coupled ATP regeneration system): This enzyme removes the phosphate group from D-allulose-1-phosphate to produce D-allulose.

An ATP regeneration system, often employing polyphosphate kinase, is crucial for the economic feasibility of this pathway by recycling the ATP consumed during the initial phosphorylation step.[5]

Quantitative Data on Enzymatic Synthesis

The efficiency of the enzymatic conversion of D-fructose to D-allulose is influenced by several factors, including the microbial source of the enzyme, pH, temperature, and the presence of co-factors. The following tables summarize key quantitative data from various studies.

Table 1: Optimal Conditions and Kinetic Parameters of D-Psicose 3-Epimerases (DPEases) for Allulose Synthesis

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Co-factor | Km (mM) for D-fructose | Vmax (mM/min) | Conversion Rate (%) | Reference |

| Agrobacterium tumefaciens | 7.5 | 55 | Mn2+ | 110 | 28.01 | 22.42 | [3][4] |

| Treponema primitia ZAS-1 | 8.0 | 70 | Co2+ | 279 | - | 28 | [1] |

| Clostridium bolteae | 7.0 | 55 | Co2+ | - | - | 31 | [6] |

| Bacillus sp. KCTC 13219 | 6.0 | 60 | Mn2+ | - | - | 17.03 | [7] |

| Sinorhizobium sp. | - | 55 | - | - | - | 35 | [2] |

| Thermogemmatispora carboxidivorans | 8.0 | 80 | Mg2+ | - | - | >89.7 (of theoretical max) | [8] |

| Antarctic Microbacterium | 7.5 | 60 | None | - | - | 29 | [9] |

Table 2: High-Conversion Synthesis of D-Allulose via Phosphorylation-Dephosphorylation Cascade

| Enzyme System | Substrate Concentration | Key Reagents | Optimal Conditions | Conversion Rate (%) | Reference |

| D-psicose epimerase & L-rhamnulose kinase with ATP regeneration | 20 mM D-fructose | 2 mM ATP, 5 mM polyphosphate, 20 mM Mg2+ | pH 7.5, 50°C | 99 | [5] |

Experimental Protocols

1. Expression and Purification of Recombinant D-Psicose 3-Epimerase (DPEase)

This protocol is a general guideline based on common practices for expressing and purifying His-tagged DPEases from E. coli.

-

Gene Cloning and Expression Vector Construction:

-

Amplify the DPEase gene from the desired microbial source using PCR with primers containing appropriate restriction sites.

-

Digest the PCR product and the pET expression vector (containing an N-terminal or C-terminal His-tag sequence) with the corresponding restriction enzymes.

-

Ligate the digested gene into the expression vector and transform the ligation product into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

-

Protein Expression:

-

Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein expression.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).

-

Elute the His-tagged DPEase with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 200-250 mM imidazole).[3][4]

-

Analyze the purified protein by SDS-PAGE.

-

2. D-Psicose 3-Epimerase Activity Assay

-

Reaction Mixture:

-

50 mM buffer (e.g., Tris-HCl or sodium phosphate, depending on the optimal pH of the enzyme)

-

100 mM D-fructose

-

Required co-factor (e.g., 1-10 mM MnCl2 or CoCl2)

-

Purified DPEase

-

-

Procedure:

-

Pre-incubate the reaction mixture (without the enzyme) at the optimal temperature for 5 minutes.

-

Initiate the reaction by adding the purified DPEase.

-

Incubate for a specific time (e.g., 10-30 minutes) at the optimal temperature.

-

Terminate the reaction by boiling for 10 minutes.

-

Centrifuge to remove any precipitate.

-

Analyze the supernatant for the concentration of D-allulose and D-fructose using High-Performance Liquid Chromatography (HPLC) with a carbohydrate analysis column.

-

3. Immobilization of D-Psicose 3-Epimerase

Immobilization enhances the stability and reusability of the enzyme, making the process more cost-effective.

-

Materials:

-

Purified DPEase

-

Support matrix (e.g., chitosan beads, epoxy resins, or magnetic nanoparticles)

-

Cross-linking agent (e.g., glutaraldehyde)

-

-

General Procedure (using Glutaraldehyde Cross-linking):

-

Activate the support matrix according to the manufacturer's instructions.

-

Incubate the purified DPEase with the activated support in a suitable buffer (e.g., phosphate buffer, pH 7.0) at 4°C for a few hours with gentle shaking.

-

Add glutaraldehyde to a final concentration of 0.1-1% and continue to incubate for a few more hours.

-

Wash the immobilized enzyme thoroughly with buffer to remove any unbound enzyme and glutaraldehyde.

-

Store the immobilized enzyme at 4°C.

-

4. High-Conversion Allulose Synthesis via Phosphorylation-Dephosphorylation Cascade

-

Reaction Components:

-

D-psicose epimerase

-

L-rhamnulose kinase

-

Polyphosphate kinase (for ATP regeneration)

-

D-fructose

-

ATP (catalytic amount)

-

Polyphosphate

-

MgCl2

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

-

Procedure:

-

Combine D-fructose, ATP, polyphosphate, and MgCl2 in the reaction buffer.[5]

-

Add the three enzymes (D-psicose epimerase, L-rhamnulose kinase, and polyphosphate kinase) to the reaction mixture.

-

Incubate at the optimal temperature (e.g., 50°C) with gentle agitation.[5]

-

Monitor the conversion of D-fructose to D-allulose over time using HPLC.

-

A fed-batch approach for the substrate and polyphosphate may be employed to mitigate potential substrate inhibition.[5]

-

Signaling Pathways and Experimental Workflows

Caption: Single-step enzymatic conversion of D-fructose to D-allulose.

Caption: Two-step enzymatic cascade for high-yield allulose synthesis.

The enzymatic synthesis of D-allulose from D-fructose is a rapidly advancing field with significant potential for industrial-scale production of this low-calorie sweetener. While single-step epimerization using D-ketose 3-epimerases is a straightforward approach, the development of multi-enzyme cascade systems offers a promising route to overcome equilibrium limitations and achieve near-complete conversion. Further research into enzyme discovery, protein engineering for improved stability and activity, and process optimization will continue to enhance the efficiency and economic viability of D-allulose production.

References

- 1. Biochemical characterization of a D-psicose 3-epimerase from Treponema primitia ZAS-1 and its application on enzymatic production of D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive Analysis of Allulose Production: A Review and Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production, purification, characterization, and safety evaluation of constructed recombinant D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High Conversion of D-Fructose into D-Allulose by Enzymes Coupling with an ATP Regeneration System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A D-psicose 3-epimerase with neutral pH optimum from Clostridium bolteae for D-psicose production: cloning, expression, purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Streamlined production of immobilized D-psicose 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial D-psicose production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. purification-immobilization-evolution-and-characterization-of-d-allulose-3-epimerase-from-antarctic-microbacterium - Ask this paper | Bohrium [bohrium.com]

Chemical and physical properties of crystalline allulose

An In-Depth Technical Guide to the Chemical and Physical Properties of Crystalline Allulose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allulose (also known as D-psicose) is a rare sugar and a C-3 epimer of D-fructose. Its unique properties, including its low caloric value and physiological functions, have made it a subject of increasing interest in the food, pharmaceutical, and nutraceutical industries. This technical guide provides a comprehensive overview of the chemical and physical properties of crystalline D-allulose, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Chemical and Physical Properties

The chemical and physical characteristics of crystalline allulose are summarized in the tables below. These properties are critical for its application in various formulations and for understanding its behavior under different processing and storage conditions.

Table 1: General Chemical and Physical Properties of Crystalline D-Allulose

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₂O₆ | [1][2] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| Appearance | White crystalline substance/powder | [1][2] |

| Odor | Odorless | [1][2] |

| CAS Number | 551-68-8 | [3] |

| Sweetness | Approximately 70% relative to sucrose | [4] |

Table 2: Thermodynamic and Physical Properties of Crystalline D-Allulose

| Property | Value | Source(s) |

| Melting Point (Tₘ) | 96°C | [2][4] |

| 108-109°C | [3] | |

| 110°C | [5] | |

| 125.8 ± 5°C | [6] | |

| Enthalpy of Melting (ΔH) | 200 to 220 J/g | [6] |

| Solubility in Water (25°C) | 291 g/100 g water | [4][7] |

| Solubility in Water (50°C) | 489 g/100 g water | [4] |

| Specific Rotation [α] | ca. -85 deg dm⁻¹ g⁻¹ cm³ (for β-D-psicopyranose in water) | [7] |

| Hygroscopicity | Low to high (conflicting reports) | [1][8] |

Note on Melting Point Discrepancy: The reported melting point of crystalline allulose varies across different sources. This variation may be attributed to differences in crystalline form, purity, and the analytical method used. The value of 125.8 ± 5°C was determined by Differential Scanning Calorimetry (DSC)[6], while other sources report lower values.

Table 3: Crystallographic Data of D-Allulose

| Parameter | Value | Source(s) |

| Crystalline Form | β-D-pyranose with a ¹C₄ (D) conformation | [4][7][9] |

| Crystal System | Orthorhombic | [7][10] |

| Space Group | P2₁2₁2₁ | [7] |

| Molecules per Unit Cell (Z) | 4 | [7][10] |

| Unit Cell Dimensions | a = 11.2629 (5) Å | [10] |

| b = 5.3552 (3) Å | [10] | |

| c = 12.6538 (6) Å | [10] | |

| Volume (V) | 763.21 (6) ų | [10] |

| Characteristic XRD Peaks (2θ) | 15.24°, 18.78°, 30.84° (±0.2°) | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of crystalline allulose. The following sections outline the protocols for key analytical techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of melting of crystalline allulose.

Methodology:

-

Accurately weigh 3-5 mg of the crystalline allulose sample into a standard aluminum DSC pan.

-

Seal the pan hermetically. An empty, hermetically sealed aluminum pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample from ambient temperature (e.g., 30°C) to a temperature above the expected melting point (e.g., 250°C) at a constant heating rate of 10°C/min.

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment to provide an inert atmosphere.

-

Record the heat flow as a function of temperature. The melting point (Tₘ) is determined as the peak temperature of the endothermic event, and the enthalpy of melting (ΔH) is calculated from the area of the peak.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase and determine the crystallographic properties of allulose.

Methodology:

-

Gently grind the crystalline allulose sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powdered sample onto a sample holder.

-

Place the sample holder in the PXRD instrument.

-

Operate the instrument using Cu Kα radiation (λ = 1.5406 Å).

-

Scan the sample over a 2θ range of, for example, 5° to 50° with a step size of 0.02° and a dwell time of 1 second per step.

-

The resulting diffractogram, a plot of intensity versus 2θ, is used to identify the characteristic peaks of the crystalline phase.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of the crystalline allulose sample.

Methodology:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a mixture of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of D-allulose in the mobile phase.

-

Sample Preparation: Accurately weigh and dissolve a known amount of the crystalline allulose sample in the mobile phase to a final concentration within the range of the standard curve.

-

Chromatographic Conditions:

-

Column: A suitable column for sugar analysis, such as an amino-based or a Z-HILIC column.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 35°C.

-

Injection Volume: 10-20 µL.

-

Detector: Refractive Index (RI) detector.

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution. The purity of the sample is determined by comparing the peak area of allulose in the sample to the calibration curve.

Spectroscopic Analysis (FTIR, Raman, NMR)

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the functional groups present in the allulose molecule.

-

Methodology: An ATR-FTIR or KBr pellet method can be used. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Expected Peaks: Broad bands in the O-H stretching region (around 3300 cm⁻¹), C-H stretching vibrations (around 2900 cm⁻¹), and a "fingerprint" region with C-O and C-C stretching and bending vibrations.

-

-

Raman Spectroscopy:

-

Objective: To provide complementary information to FTIR, particularly on the skeletal vibrations of the molecule.

-

Methodology: A non-destructive technique where the sample is irradiated with a monochromatic laser.

-

Expected Information: Provides insights into the crystalline structure and molecular conformation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the detailed molecular structure of allulose in solution.

-

Methodology: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Expected Information: Provides information on the different anomeric forms present in solution and their relative abundance.

-

Bulk and Tapped Density

Objective: To determine the bulk and tapped densities of the crystalline allulose powder, which are important for handling, storage, and processing.

Methodology:

-

Bulk Density:

-

Gently introduce a known mass (m) of the powder into a graduated cylinder.

-

Read the unsettled apparent volume (V₀).

-

Calculate the bulk density as m/V₀.

-

-

Tapped Density:

-

Mechanically tap the graduated cylinder containing the powder for a specified number of taps (e.g., 100, 500, 1250) until the volume becomes constant (Vf).

-

Calculate the tapped density as m/Vf.

-

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of crystalline allulose.

References

- 1. Crystal structures of D-psicose 3-epimerase from Clostridium cellulolyticum H10 and its complex with ketohexose sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Allulose Specifications: Powder and Syrup with High Purity [bshingredients.com]

- 4. researchgate.net [researchgate.net]

- 5. allulose.org [allulose.org]

- 6. US20200196648A1 - Functional crystalline sweetener - Google Patents [patents.google.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Allulose [candymentor.com]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure of β-d,l-psicose - PMC [pmc.ncbi.nlm.nih.gov]

The Sweet Enigma: A Technical Guide to the Discovery and Natural Occurrence of D-Allulose in Plants

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allulose (also known as D-psicose), a C-3 epimer of D-fructose, is a rare monosaccharide that has garnered significant attention in the food and pharmaceutical industries for its unique physiological properties. It boasts approximately 70% of the sweetness of sucrose but with a caloric value of only 0.2 to 0.4 kcal/g, making it an attractive sugar substitute.[1][2] Its natural presence in various plant sources, albeit in minute quantities, has been a subject of scientific curiosity and extensive research. This technical guide provides a comprehensive overview of the discovery of D-allulose and its natural occurrence in the plant kingdom, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways.

Discovery of D-Allulose

D-Allulose was first identified in the 1940s.[3] However, its potential as a functional food ingredient remained largely unexplored due to its scarcity. A pivotal moment in the history of D-allulose was the discovery of the enzyme D-tagatose 3-epimerase in 1994 by Ken Izumori at Kagawa University in Japan.[3] This enzyme was found to efficiently convert D-fructose into D-allulose, paving the way for its mass production.[3] This enzymatic conversion, known as the Izumoring strategy, is the cornerstone of modern D-allulose manufacturing.[4]

The industrial production of D-allulose primarily relies on the enzymatic epimerization of D-fructose. This process is catalyzed by D-ketose 3-epimerases (DKEases), which include D-tagatose 3-epimerase (DTEase) and D-allulose 3-epimerase (DAEase).[4] These enzymes are typically of microbial origin.[4]

Caption: Enzymatic conversion of D-fructose to D-allulose.

Natural Occurrence of D-Allulose in Plants

D-allulose is found in trace amounts in a variety of plants and food products.[1][3] Its presence has been confirmed in fruits such as figs and raisins, as well as in wheat, maple syrup, and molasses.[1][3] Notably, plants of the Itea genus, such as Itea virginica, have been identified as containing significantly higher concentrations of D-allulose, where it functions as a primary storage carbohydrate.

Quantitative Data on D-Allulose in Plants

The following table summarizes the reported concentrations of D-allulose in various plant and food sources. It is important to note that these values can vary depending on the plant variety, maturity, and processing methods.

| Plant/Food Source | Concentration of D-Allulose | Reference(s) |

| Dried Figs | 29.6 mg / 100 g | [5] |

| Raisins | 38.7 mg / 100 g | [5] |

| Kiwi | 9.4 mg / 100 g | [5] |

| Itea leaves | Relative value used as 100% for comparison | [6] |

| Worcester sauce | 130.6 mg / 100 g | [3] |

| Coffee | 0.5 mg / 100 g | [3] |

Experimental Protocols for Extraction and Quantification

The analysis of D-allulose in plant tissues involves a multi-step process that includes sample preparation, extraction, and quantification. The following is a detailed methodology based on established protocols for non-structural carbohydrate analysis.

Sample Preparation

Proper sample handling is crucial to prevent the degradation of carbohydrates.

-

Collection and Inactivation: Plant tissues (e.g., leaves, fruits) should be collected and immediately flash-frozen in liquid nitrogen to halt enzymatic activity.

-

Drying: The frozen samples are then lyophilized (freeze-dried) to remove water without compromising the integrity of the carbohydrates. Alternatively, oven drying at 60-70°C can be used, although freeze-drying is generally preferred.

-

Grinding: The dried plant material is ground into a fine powder using a ball mill or a mortar and pestle to increase the surface area for efficient extraction.

Extraction of Soluble Sugars

-

Solvent: A solution of 80% ethanol is commonly used to extract low molecular weight carbohydrates, including D-allulose, while leaving polysaccharides and other macromolecules insoluble.

-

Procedure:

-

Weigh approximately 100 mg of the dried, ground plant powder into a centrifuge tube.

-

Add 10 mL of 80% ethanol.

-

Incubate the mixture in a water bath at 80°C for 1 hour, with intermittent vortexing to ensure thorough extraction.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant, which contains the soluble sugars.

-

Repeat the extraction process on the pellet with another 10 mL of 80% ethanol to ensure complete recovery of soluble sugars.

-

Combine the supernatants from both extractions.

-

Sample Cleanup (Optional but Recommended)

For complex plant matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds. A C18 SPE cartridge can be used to remove non-polar compounds that might interfere with the HPLC analysis.

Quantification by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

-

Principle: HPLC separates the different sugars in the extract based on their interaction with a stationary phase. The Refractive Index Detector (RID) measures the change in the refractive index of the mobile phase as the sugar elutes from the column, allowing for quantification.

-

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector.

-

-

Chromatographic Conditions (Example):

-

Column: Amino-propyl bonded silica column (e.g., ZORBAX Amino, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Water (80:20, v/v), isocratic elution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 10-20 µL.

-

Detector: Refractive Index Detector (RID).

-

-

Standard Preparation and Calibration:

-

Prepare a stock solution of pure D-allulose standard in the mobile phase.

-

Create a series of standard solutions of known concentrations through serial dilution.

-

Inject each standard solution into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

-

Sample Analysis and Calculation:

-

The prepared plant extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

The concentration of D-allulose in the sample is determined by comparing the peak area of the sample to the calibration curve.

-

Caption: Workflow for D-allulose extraction and analysis.

Biosynthesis of D-Allulose in Plants

While the enzymatic conversion from fructose is the primary industrial method, the biosynthesis of D-allulose in plants is an area of ongoing research. In Itea species, where D-allulose is a major carbohydrate, it is synthesized rapidly during photosynthesis. It is hypothesized that a similar enzymatic epimerization of a fructose precursor occurs within the plant cells. The presence of allitol, the corresponding sugar alcohol of allulose, in Itea also suggests a metabolically active pathway involving these rare sugars. Further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved in D-allulose biosynthesis within the plant kingdom.

Conclusion

The journey of D-allulose from a scarcely known rare sugar to a promising low-calorie sweetener is a testament to the power of enzymatic discovery. While its natural occurrence in plants is limited, the identification of species like Itea virginica with significant concentrations opens new avenues for research into its physiological role and biosynthesis in plants. The methodologies for its extraction and quantification are well-established, relying on standard carbohydrate analysis techniques. As the demand for sugar alternatives continues to grow, a deeper understanding of the natural sources and biosynthesis of D-allulose will be invaluable for future applications in the food, beverage, and pharmaceutical industries.

References

- 1. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]

- 2. jikoningredient.com [jikoningredient.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effects of D-allulose on glucose tolerance and insulin response to a standard oral sucrose load: results of a prospective, randomized, crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JPWO2020171144A1 - Oral composition utilizing Itea containing in vivo functional ingredients in the form of a plant - Google Patents [patents.google.com]

A Technical Guide to the Enzymatic Production of Allulose Using Epimerases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic production of D-allulose, a low-calorie rare sugar, utilizing ketose 3-epimerases. The guide details the enzymes involved, their characteristics, and the experimental protocols for their use in converting D-fructose to D-allulose.

Introduction to Enzymatic Allulose Production

D-allulose, also known as D-psicose, is a C-3 epimer of D-fructose and a rare sugar that offers about 70% of the sweetness of sucrose with only 0.3% of its caloric content.[1][2] Its potential health benefits, including anti-diabetic and anti-obesity effects, have made it a molecule of significant interest in the food and pharmaceutical industries.[2] The primary method for industrial-scale production of D-allulose is through the enzymatic epimerization of D-fructose, a process often referred to as the "Izumoring strategy".[3][4]

This bioconversion is catalyzed by ketose 3-epimerases, which reversibly alter the stereochemistry at the third carbon of ketose sugars.[4][5] The two main classes of epimerases employed for allulose production are D-allulose 3-epimerase (DAEase), also known as D-psicose 3-epimerase (DPEase), and D-tagatose 3-epimerase (DTEase).[3][4] While both can convert D-fructose to D-allulose, DAEases typically exhibit higher specificity for D-allulose and D-fructose.[6]

The enzymatic approach is favored over chemical synthesis due to its higher specificity, milder reaction conditions, and the avoidance of undesirable by-products.[2] However, challenges such as the thermostability of the enzymes and the thermodynamic equilibrium of the reaction, which typically limits the conversion of D-fructose to D-allulose to around 30-40%, are key areas of ongoing research and development.[3][4][7]

Key Epimerases in Allulose Production

A variety of microorganisms have been identified as sources of epimerases suitable for D-allulose production. The choice of enzyme is critical as their biochemical properties directly impact the efficiency and cost-effectiveness of the manufacturing process.

D-Allulose 3-Epimerases (DAEase) / D-Psicose 3-Epimerases (DPEase)

These enzymes are the most commonly used for allulose production due to their substrate specificity. They have been isolated from a range of bacteria, with recombinant expression in hosts like Escherichia coli and Bacillus subtilis being the standard for industrial-scale enzyme production.[3][8]

D-Tagatose 3-Epimerases (DTEase)

While their primary substrate is D-tagatose, DTEases also catalyze the epimerization of D-fructose to D-allulose.[1][4] Research into DTEases has provided valuable insights into the broader family of ketose 3-epimerases.

Quantitative Data on Epimerase Properties

The selection of an optimal epimerase for industrial application depends on a thorough comparison of its biochemical and kinetic properties. The following tables summarize key quantitative data for several characterized epimerases.

Table 1: Optimal Reaction Conditions for Various Epimerases

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Required Cofactor | Reference |

| Agrobacterium tumefaciens DPEase | 7.5 - 8.0 | 55 | Mn²⁺ | [2][9] |

| Clostridium scindens DPEase | 7.5 - 8.0 | 55 | - | [2] |

| Ruminococcus sp. DAEase | 8.0 | 55 | Mn²⁺ / Co²⁺ | [6] |

| Christensenella minuta DTEase | 6.0 | 50 | Ni²⁺ | [10] |

| Clostridium bolteae DPEase | 7.0 | 55 | Co²⁺ | [11] |

| Treponema primitia ZAS-1 DPEase | 8.0 | 70 | Co²⁺ | |

| Dorea sp. CAG317 DPEase | 6.0 | 70 | Co²⁺ | [12] |

| Bacillus sp. KCTC 13219 DPEase | 6.0 | 60 | Mn²⁺ | [13] |

| Blautia produca DAEase | 8.0 | 55 | Mn²⁺ / Co²⁺ | [14] |

| Iocasia fonsfrigidae SP3-1 DPEase | 7.5 | 50 | Mn²⁺ | [15] |

Table 2: Kinetic Parameters of Epimerases for D-Fructose

| Enzyme Source | Km (mM) | Vmax (mM/min) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |

| Agrobacterium tumefaciens DPEase | 110 | 28.01 | - | - | [9] |

| Treponema primitia ZAS-1 DPEase | 279 | - | - | - | [16] |

| Christensenella minuta DTEase | - | - | - | - | [10] |

| Clostridium bolteae DPEase | - | - | - | - | [11] |

| Blautia produca DAEase | 235.7 | - | - | - | [14] |

Note: A comprehensive comparison of kinetic parameters is challenging due to variations in assay conditions across different studies. The provided data represents reported values under their respective optimal conditions.

Table 3: Conversion Rates and Yields for Allulose Production

| Enzyme System | Substrate Concentration | Conversion Rate (%) | Product Titer (g/L) | Reference |

| Agrobacterium tumefaciens DPEase | 700 g/L D-fructose | 32.9 | 230 | [17] |

| Clostridium scindens DPEase (spore-displayed) | 500 g/L D-fructose | 17.05 | 85 | [2][18] |

| Christensenella minuta DTEase | 500 g/L D-fructose | 30 | 150 | [10] |

| Clostridium bolteae DPEase | - | 28.8 | 216 | [11] |

| Treponema primitia ZAS-1 DPEase | 500 g/L D-fructose | 27.5 | 137.5 | [16] |

| Permeabilized C. glutamicum expressing F. plautii DAEase | 750 g/L D-fructose | 31 | 235 | [19] |

| Immobilized Iocasia fonsfrigidae DPEase | 10 g/L D-fructose | 36.1 | - | [15] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic production of allulose.

Cloning, Expression, and Purification of Epimerase

A generalized workflow for obtaining purified recombinant epimerase is as follows:

-

Gene Synthesis and Cloning: The gene encoding the desired epimerase is synthesized with codon optimization for the chosen expression host (e.g., E. coli). The gene is then cloned into an expression vector, such as pET-22b, often with a polyhistidine-tag (His-tag) for affinity purification.

-

Transformation and Expression: The recombinant plasmid is transformed into a suitable expression host, like E. coli BL21(DE3). Protein expression is typically induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium.[9] Alternatively, auto-induction media can be used for large-scale production.[9]

-

Cell Lysis and Crude Extract Preparation: After cultivation, the cells are harvested by centrifugation. The cell pellet is resuspended in a suitable buffer and lysed, for example, by sonication, to release the intracellular enzyme. The cell debris is then removed by centrifugation to obtain a crude cell extract.

-

Protein Purification: The His-tagged epimerase is purified from the crude extract using affinity chromatography, typically with a Ni-NTA column. The column is washed to remove non-specifically bound proteins, and the target enzyme is eluted using a buffer containing imidazole.[9][20] Further purification steps, such as ion-exchange or size-exclusion chromatography, can be employed to achieve higher purity.

Enzyme Activity Assay

The activity of the epimerase is determined by measuring the rate of allulose formation from fructose.

-

Reaction Mixture Preparation: A standard reaction mixture contains D-fructose as the substrate in a buffer at the optimal pH for the enzyme. The required metal cofactor (e.g., Mn²⁺ or Co²⁺) is also added to the mixture.

-

Enzyme Reaction: The reaction is initiated by adding a known amount of the purified enzyme or whole-cell biocatalyst to the pre-warmed reaction mixture. The reaction is carried out at the optimal temperature for a defined period (e.g., 10-20 minutes).

-

Reaction Termination: The enzymatic reaction is stopped by heat inactivation, typically by boiling the sample for 5-10 minutes.[14]

-

Quantification of Allulose: The amount of D-allulose produced is quantified using High-Performance Liquid Chromatography (HPLC). One unit of enzyme activity is generally defined as the amount of enzyme that produces 1 µmol of D-allulose per minute under the specified assay conditions.[8]

HPLC Method for Allulose and Fructose Quantification

Accurate quantification of the substrate (D-fructose) and the product (D-allulose) is crucial for determining enzyme activity and conversion rates.

-

Sample Preparation: The reaction samples after termination are centrifuged to remove any precipitate. The supernatant is then filtered through a 0.22 µm syringe filter before injection into the HPLC system.

-

Chromatographic Conditions:

-

Column: A carbohydrate analysis column, such as an Atlantis Premier BEH Z-HILIC Column, is commonly used.

-

Mobile Phase: An isocratic mobile phase, often a mixture of acetonitrile and water, is used.

-

Detector: A Refractive Index (RI) detector is employed for the detection of sugars.[18]

-

Quantification: The concentrations of D-fructose and D-allulose are determined by comparing the peak areas to those of a standard curve generated with known concentrations of each sugar.[1]

-

Enzyme Immobilization

Immobilization of epimerases on solid supports is a key strategy to enhance their stability, facilitate their recovery and reuse, and enable continuous production processes.[3]

-

Choice of Support: Various materials can be used as supports, including porous resins (e.g., styrene-based anion exchange resins), magnetic nanoparticles, and zeolitic imidazolate frameworks.[3]

-

Immobilization Methods:

-

Adsorption: The enzyme is physically adsorbed onto the surface of the support through non-covalent interactions.[3]

-

Covalent Bonding: The enzyme is covalently attached to the support via reactive functional groups on both the enzyme and the support. This method provides a more stable immobilization.[3]

-

Entrapment/Encapsulation: The enzyme is physically entrapped within a porous matrix, such as calcium alginate.[13]

-

-

Immobilization Protocol (General Example using Adsorption):

-

The support material is washed and equilibrated with a buffer at a suitable pH.

-

The enzyme solution is brought into contact with the support material and incubated with gentle agitation to allow for adsorption.

-

The immobilized enzyme is then washed to remove any unbound enzyme.

-

The activity and stability of the immobilized enzyme are characterized.

-

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts and workflows in enzymatic allulose production.

Caption: The reversible epimerization of D-fructose to D-allulose at the C3 position, catalyzed by an epimerase.

References

- 1. Eurofins Develops New HPLC Method for Allulose Determination - Eurofins USA [eurofinsus.com]

- 2. biotech.co.in [biotech.co.in]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. waters.com [waters.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Comprehensive Analysis of Allulose Production: A Review and Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production of recombinant D-allulose 3-epimerase utilizing an auto-induction approach in fermentor cultures suitable for industrial application | PLOS One [journals.plos.org]

- 10. tinyblog.cn [tinyblog.cn]

- 11. pure.uva.nl [pure.uva.nl]

- 12. researchgate.net [researchgate.net]

- 13. Produce D-allulose from non-food biomass by integrating corn stalk hydrolysis with whole-cell catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Top 3 Preparation Methods for Bulk D-allulose Powder [bshingredients.com]

- 16. The Formation of D-Allulose 3-Epimerase Hybrid Nanoflowers and Co-Immobilization on Resins for Improved Enzyme Activity, Stability, and Processability [mdpi.com]

- 17. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]

- 18. youtube.com [youtube.com]

- 19. waters.com [waters.com]

- 20. US20190249167A1 - Method for producing immobilized allulose epimerase - Google Patents [patents.google.com]

An In-depth Technical Guide on the Interactions of Allulose Consumption with the Gut Microbiome

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allulose, a rare sugar with low caloric value, is gaining significant attention as a sugar substitute. Beyond its sweetening properties, emerging research indicates that allulose interacts with the gut microbiome, leading to physiological effects that are of interest to the scientific and pharmaceutical communities. This technical guide provides a comprehensive overview of the current understanding of allulose-gut microbiome interactions, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of allulose and its impact on gut health.

Introduction

Allulose, a C-3 epimer of D-fructose, is a monosaccharide that exists in small quantities in nature.[1][2] Its limited metabolism in the human body results in a negligible caloric contribution, making it an attractive alternative to sucrose.[3] Approximately 70% of ingested allulose is absorbed in the small intestine and excreted in the urine, while the remaining 30% transits to the large intestine, where it becomes a substrate for the resident gut microbiota.[4] This interaction with the gut microbiome is a key area of research, as it may mediate some of the reported health benefits of allulose, including anti-obesity and anti-diabetic effects.[2][5] This guide will delve into the known interactions between allulose and the gut microbiome, presenting quantitative data, experimental protocols, and signaling pathways to facilitate further research and development in this field.

Impact of Allulose on Gut Microbiota Composition

Studies in both animal models and ex vivo human systems have demonstrated that allulose consumption can significantly alter the composition of the gut microbiota. These changes are characterized by a selective increase in the abundance of beneficial bacteria and a decrease in taxa associated with metabolic disorders.

Quantitative Data from Preclinical and Ex Vivo Studies

The following tables summarize the key quantitative findings from studies investigating the effect of allulose on gut microbiota composition.

Table 1: Changes in Gut Microbiota Composition in High-Fat Diet-Fed Mice Supplemented with Allulose

| Microbial Taxon | Diet Group | Relative Abundance (%) | Fold Change (vs. HFD) | p-value | Reference |

| Family | |||||

| Clostridiaceae | HFD | 15.2 ± 2.1 | - | - | [2] |

| ALL | 8.5 ± 1.5 | 0.56 | < 0.05 | [2] | |

| Erysipelotrichaceae | HFD | 7.8 ± 1.2 | - | - | [2] |

| ALL | 3.1 ± 0.8 | 0.40 | < 0.05 | [2] | |

| Genus | |||||

| Turicibacter | HFD | 6.5 ± 1.1 | - | - | [2] |

| ALL | 2.2 ± 0.7 | 0.34 | < 0.05 | [2] | |

| Coprococcus | HFD | 1.8 ± 0.5 | - | - | [2] |

| ALL | 4.2 ± 0.9 | 2.33 | < 0.05 | [2] |

HFD: High-Fat Diet; ALL: High-Fat Diet + 5% Allulose. Data are presented as mean ± SEM.

Table 2: Changes in Gut Microbiota in an Ex Vivo Human Gut Model (SIFR®) with Allulose

| Microbial Taxon | Condition | Relative Abundance (%) at 48h | Fold Change (vs. Control) | p-value | Reference |

| Species | |||||

| Anaerostipes hadrus | Control | 0.5 ± 0.1 | - | - | [6][7] |

| Allulose | 1.2 ± 0.3 | 2.4 | < 0.05 | [6][7] | |

| Family | |||||

| Lachnospiraceae | Control | 18.2 ± 2.5 | - | - | [6][7] |

| Allulose | 25.1 ± 3.1 | 1.38 | < 0.05 | [6][7] |

Data are presented as mean ± SEM.

Modulation of Gut Microbial Metabolites: Short-Chain Fatty Acids (SCFAs)

A crucial function of the gut microbiota is the fermentation of indigestible carbohydrates into short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These metabolites play a vital role in host health, serving as an energy source for colonocytes and influencing systemic metabolic processes. Allulose consumption has been shown to modulate the production of SCFAs.

Quantitative Data on SCFA Production

The following table summarizes the quantitative data on SCFA production following allulose supplementation in a high-fat diet-fed mouse model.

Table 3: Fecal Short-Chain Fatty Acid Concentrations in High-Fat Diet-Fed Mice Supplemented with Allulose

| SCFA | Diet Group | Concentration (μmol/g feces) | Fold Change (vs. HFD) | p-value | Reference |

| Acetate | HFD | 35.2 ± 4.1 | - | - | [8] |

| ALL | 45.8 ± 5.3 | 1.30 | > 0.05 | [8] | |

| Propionate | HFD | 10.1 ± 1.5 | - | - | [8] |

| ALL | 15.2 ± 2.1 | 1.50 | < 0.05 | [8] | |

| Butyrate | HFD | 8.9 ± 1.2 | - | - | [8] |

| ALL | 14.5 ± 1.9 | 1.63 | < 0.05 | [8] | |

| Total SCFAs | HFD | 54.2 ± 6.3 | - | - | [8] |

| ALL | 75.5 ± 8.7 | 1.39 | < 0.05 | [8] |

HFD: High-Fat Diet; ALL: High-Fat Diet + 5% Allulose. Data are presented as mean ± SEM.

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to investigate the interactions between allulose and the gut microbiome.

Animal Study Protocol: High-Fat Diet-Induced Obesity Mouse Model

-

Animal Model: Male C57BL/6J mice, 4 weeks old.

-

Acclimatization: Mice are acclimatized for one week prior to the experiment.

-

Diet Groups:

-

Normal Diet (ND)

-

High-Fat Diet (HFD; e.g., 60% kcal from fat)

-

HFD supplemented with 5% (w/w) D-allulose (ALL)

-

-

Feeding Regimen: Diets are provided ad libitum for a period of 12-16 weeks. Body weight and food intake are monitored regularly.

-

Sample Collection: Fecal samples are collected at specified time points and stored at -80°C for microbiome and SCFA analysis. At the end of the study, cecal contents and tissues are collected.

-

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Ex Vivo Human Gut Model: SIFR® Technology

The Systemic Intestinal Fermentation Research (SIFR®) technology is a validated ex vivo model that simulates the conditions of the human colon.

-

Fecal Inoculum: Fresh fecal samples are collected from healthy human donors.

-

Bioreactors: The fecal slurry is inoculated into anaerobic bioreactors containing a nutrient medium that mimics the colonic environment.

-

Treatment: D-allulose is added to the test bioreactors at a physiologically relevant concentration. A control group without allulose is run in parallel.

-

Incubation: The bioreactors are incubated at 37°C for up to 48 hours.

-

Sampling: Samples are collected from the bioreactors at baseline, 24, and 48 hours for microbiome and metabolite analysis.

Microbiome Analysis: 16S rRNA Gene Sequencing

-

DNA Extraction: Total genomic DNA is extracted from fecal or bioreactor samples using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit).

-

PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers.

-

Library Preparation and Sequencing: The amplicons are purified, and sequencing libraries are prepared and sequenced on a platform such as the Illumina MiSeq.

-

Data Analysis: Raw sequencing reads are processed using bioinformatics pipelines (e.g., QIIME 2, DADA2) for quality filtering, denoising, and taxonomic classification against a reference database (e.g., Greengenes, SILVA).

SCFA Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: SCFAs are extracted from fecal samples or bioreactor fluid using an acidified water/ether extraction method.

-

Derivatization: The extracted SCFAs are derivatized to enhance their volatility for GC analysis.

-

GC-MS Analysis: The derivatized SCFAs are separated and quantified using a gas chromatograph coupled to a mass spectrometer. A capillary column specific for fatty acid analysis is typically used.

-

Quantification: The concentration of each SCFA is determined by comparing its peak area to that of a known concentration of an internal standard.

Signaling Pathways and Logical Relationships

Allulose consumption can trigger specific signaling pathways, primarily originating in the gut, that have systemic effects. A key pathway involves the stimulation of Glucagon-Like Peptide-1 (GLP-1) secretion from enteroendocrine L-cells.

Allulose-Induced GLP-1 Secretion

Unabsorbed allulose in the gut lumen can interact with sweet taste receptors (T1R2/T1R3) expressed on enteroendocrine L-cells.[9][10][11] This interaction is thought to initiate a signaling cascade that leads to the secretion of GLP-1.

Caption: Allulose-induced GLP-1 secretion from enteroendocrine L-cells.

Experimental Workflow for Investigating Allulose-Microbiome Interactions

The following diagram illustrates a typical experimental workflow for studying the effects of allulose on the gut microbiome.

Caption: A generalized experimental workflow for studying allulose-microbiome interactions.

Allulose Metabolism by Gut Microbiota

While a significant portion of the gut microbiota cannot metabolize allulose, some bacteria possess the necessary enzymatic machinery. The key enzyme is D-allulose-6-phosphate 3-epimerase (AlsE), which converts D-allulose-6-phosphate to D-fructose-6-phosphate, allowing it to enter glycolysis.

Caption: The metabolic pathway of D-allulose utilization by gut bacteria possessing the AlsE enzyme.

Conclusion and Future Directions

The consumption of allulose leads to discernible and quantifiable changes in the gut microbiome and its metabolic output. The observed increase in beneficial bacteria, such as Coprococcus and Anaerostipes hadrus, and the enhanced production of butyrate, suggest a prebiotic potential for allulose that warrants further investigation. The stimulation of GLP-1 secretion presents a plausible mechanism through which allulose may exert its beneficial effects on glucose homeostasis and body weight management.

For researchers and drug development professionals, these findings open up several avenues for future exploration. The precise molecular mechanisms underlying the selective microbial growth in response to allulose need to be elucidated. Human clinical trials with comprehensive microbiome and metabolomic analyses are required to confirm the preclinical findings and to establish the long-term effects of allulose consumption. Furthermore, the potential synergistic effects of allulose with probiotics or other prebiotics could be a promising area for developing novel therapeutic strategies for metabolic diseases. The data and protocols presented in this guide provide a solid foundation for these future endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. re-place.be [re-place.be]

- 3. droracle.ai [droracle.ai]

- 4. Gut microbial utilization of the alternative sweetener, D-allulose, via AlsE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. Allulose in human diet: the knowns and the unknowns | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 9. Sweet taste signaling in the gut - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activation and inhibition of the sweet taste receptor TAS1R2-TAS1R3 differentially affect glucose tolerance in humans | PLOS One [journals.plos.org]

Toxicological studies and safety assessment of allulose

An In-depth Technical Guide to the Toxicological Studies and Safety Assessment of Allulose

Introduction

D-Allulose (also known as D-psicose) is a rare sugar, a monosaccharide epimer of fructose, found in small quantities in natural products like figs, raisins, and wheat.[1][2] Its emergence as a commercial food ingredient stems from its unique physiological properties: it provides approximately 70% of the sweetness of sucrose but is minimally metabolized, contributing negligible calories (estimated at 0.4 kcal/g).[2][3] After absorption in the small intestine, the majority of allulose is rapidly excreted in the urine without being converted to energy.[1][4] This profile makes it an attractive sugar substitute for use in low-calorie and "sugar-free" products, particularly for individuals managing diabetes or following ketogenic diets, as it does not significantly impact blood glucose or insulin levels.[1][2][5]

The regulatory landscape for allulose varies globally. In the United States, the Food and Drug Administration (FDA) has issued "no questions" letters in response to multiple Generally Recognized as Safe (GRAS) notifications, the first in 2012, permitting its use in various food categories.[4][6] The FDA also allows allulose to be excluded from the "Total Sugars" and "Added Sugars" declarations on nutrition labels.[3][7] It is also approved for use in countries including Japan, Mexico, Singapore, and South Korea.[1] However, in the European Union and Canada, allulose is considered a "novel food" and has not yet been approved for market.[1][2] The European Food Safety Authority (EFSA) concluded that the safety of D-allulose could not be established, citing an insufficient toxicological dataset, particularly the lack of a reliable combined chronic toxicity and carcinogenicity study.[8][9]

This guide provides a comprehensive technical overview of the toxicological studies and safety assessments conducted on allulose, targeted at researchers, scientists, and drug development professionals. It summarizes quantitative data, details experimental methodologies, and visualizes key workflows and pathways to offer a thorough understanding of the current safety profile of allulose.

Toxicological Assessment

A comprehensive battery of toxicological studies has been conducted to evaluate the safety of allulose, encompassing assessments of acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive and developmental effects.

Acute, Sub-chronic, and Chronic Toxicity

Animal studies have consistently demonstrated a low order of toxicity for allulose. In acute toxicity tests, rodents showed no signs of toxicity even at very high doses.[6] Longer-term studies have reinforced these findings. Preclinical evaluations in both rodents and dogs have found allulose to be generally well-tolerated in subchronic and chronic feeding studies.[10] One long-duration study involved feeding rats 1.28 g/kg of body weight per day for 12 to 18 months, with no signs of toxicity observed.[6] Another study in healthy dogs over several months showed no harmful effects at a daily dose equivalent to about one and a half teaspoons for a 30-pound animal.[11][12][13]

Genotoxicity and Carcinogenicity

Standard genotoxicity assays have been conducted to assess the potential for allulose to cause genetic mutations. Animal studies have found no evidence of genotoxicity.[6] Despite this, EFSA noted data gaps concerning genotoxicity in its review.[9][14][15]

Regarding carcinogenicity, long-term animal studies have not indicated any carcinogenic potential, even at very high doses.[6] However, the absence of a dedicated, reliable combined chronic toxicity and carcinogenicity study was a key factor in EFSA's inability to confirm the long-term safety of allulose.[8]

Reproductive and Developmental Toxicity

The potential for allulose to impact reproductive health and fetal development has been investigated in animal models. A study evaluating reproductive effects in rats established a No Observed Adverse Effect Level (NOAEL) at the highest tested dose of 2 g/kg/day for both the parent animals and their offspring, indicating no reproductive or developmental harm at this level.[6]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from pivotal toxicological and human tolerability studies on allulose.

Table 1: Animal Toxicity Studies

| Study Type | Species | Duration | Dosage | Key Findings | NOAEL |

|---|---|---|---|---|---|

| General Toxicity | Mice, Rats | N/A | Up to 16 g/kg BW; Diets up to 40% allulose | No signs of toxicity observed.[6] | Not specified |

| Long-Term Toxicity | Rats | 12-18 months | 1.28 g/kg BW/day | No signs of toxicity.[6] | 1.28 g/kg BW/day |

| Reproductive & Developmental | Rats | N/A | Up to 2 g/kg BW/day | No adverse effects on parents or offspring.[6] | 2 g/kg BW/day |

| Long-Term Safety | Dogs | Several months | ~0.5 g/kg BW/day (approx. 1.5 tsp for 30lb dog) | No harmful effects observed.[11][12][13] | Not specified |

Table 2: Human Tolerability Studies

| Study Type | Population | Duration | Dosage | Key Findings |

|---|---|---|---|---|

| Digestive Tolerance | Healthy Adults | Single Dose | Up to 0.4 g/kg BW | Well-tolerated.[6] |

| Gastrointestinal Effects | Healthy Adults | Single Dose | 0.5 g/kg BW | Severe diarrhea noted.[11][16] |

| Long-Term Safety | Healthy, Borderline Diabetic & T2DM Adults | 12 weeks | 15 g/day (5g, 3x daily) | No significant clinical concerns.[16] |

Experimental Protocols

Detailed methodologies are crucial for interpreting toxicological data. Below are protocols for key cited experiments.

Protocol: Reproductive and Developmental Toxicity Study in Rats

-

Test System: Wistar rats.

-

Methodology: Male and female rats were administered allulose via their diet at varying concentrations, including a high dose of 2 g/kg of body weight per day, prior to and during mating, and for females, throughout gestation and lactation.

-

Parameters Observed:

-

Parental Animals: Clinical signs of toxicity, body weight, food consumption, mating and fertility indices.

-

Offspring: Viability, litter size, sex ratio, body weight, and developmental landmarks. Post-mortem examinations were conducted on both parental animals and offspring.

-

Protocol: Human Gastrointestinal Tolerance Study

-

Test System: Healthy human volunteers.

-

Methodology: A randomized, double-blind, placebo-controlled study was conducted. Participants consumed beverages containing gradually increasing single doses of allulose or a placebo.

-

Parameters Observed: Participants were monitored for the onset and severity of gastrointestinal symptoms, including nausea, bloating, abdominal pain, and diarrhea, using standardized questionnaires.

Protocol: 12-Week Continuous Ingestion Safety Study in Humans

-

Test System: Human subjects, including individuals with borderline diabetes and type 2 diabetes.

-

Methodology: An open-label trial where subjects consumed 5 grams of D-allulose with each of their three daily meals, for a total of 15 grams per day, for 12 consecutive weeks.

-

Parameters Observed: Comprehensive safety assessments were performed at baseline and at the end of the study, including physical examinations, vital signs, standard clinical chemistry and hematology panels, and urinalysis.

Visualizations: Workflows and Pathways

To illustrate the processes involved in safety assessment and the metabolic fate of allulose, the following diagrams are provided.

Caption: General workflow for toxicological safety assessment of a new food ingredient.

Caption: Simplified metabolic fate of allulose in the human body.

Caption: Decision workflow for the FDA's Generally Recognized as Safe (GRAS) notification process.

Conclusion

Based on a comprehensive review of available toxicological studies, allulose demonstrates a strong safety profile. In the United States and several other countries, it is recognized as safe for consumption.[1] The data from animal studies indicate no genotoxic, carcinogenic, or reproductive toxicity.[6] Human clinical trials have established a maximum well-tolerated single dose of 0.4 g/kg body weight and have shown that daily consumption of up to 15 grams is safe, even for individuals with diabetes.[6][16] The primary adverse effects are gastrointestinal in nature and occur at high single doses that exceed typical consumption levels.[11]

References

- 1. health.clevelandclinic.org [health.clevelandclinic.org]

- 2. pennutrition.com [pennutrition.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. What is allulose? Benefits, safety and how it compares | MD Anderson Cancer Center [mdanderson.org]

- 6. thegroceryedit.substack.com [thegroceryedit.substack.com]

- 7. FDA Releases Draft Guidance regarding the Low Calorie Sweetener – Allulose | Hogan Lovells - JDSupra [jdsupra.com]

- 8. EFSA Unable to Establish Safety of D-Allulose as a Novel Food | Freyr - Global Regulatory Solutions and Services Company [freyrsolutions.com]

- 9. Safety of D‐allulose as a novel food pursuant to Regulation (EU) 2015/2283 | EFSA [efsa.europa.eu]

- 10. Allulose has been evaluated by the European Food Safety Authority (EFSA)_STMONK [stmonk.com]

- 11. Does the Sweetener Allulose Have Side Effects? [nutritionfacts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. EFSA: Safety of D‐allulose as a novel food pursuant to Regulation (EU) 2015/2283 | ZHAW Institut für Lebensmittel- und Getränkeinnovation ILGI [zhaw.ch]

- 15. orbit.dtu.dk [orbit.dtu.dk]

- 16. researchgate.net [researchgate.net]

A Deep Dive into the Molecular Architectures of Allulose, Sucrose, and Fructose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the molecular structures of allulose, sucrose, and fructose. The following sections detail their distinct structural characteristics, physicochemical properties, the experimental methods used for their structural elucidation, and their differential engagement with key metabolic and signaling pathways.

Molecular Structure: A Comparative Analysis

Allulose, fructose, and sucrose, while all classified as sugars, possess unique molecular architectures that dictate their physical, chemical, and biological properties. Allulose and fructose are monosaccharides and isomers, sharing the same chemical formula (C₆H₁₂O₆), yet they differ in the spatial arrangement of their atoms. Sucrose, in contrast, is a disaccharide (C₁₂H₂₂O₁₁) formed from the condensation of glucose and fructose monosaccharide units.

Allulose (D-psicose) is a rare sugar and a C-3 epimer of D-fructose. This means the hydroxyl group (-OH) at the third carbon position is oriented differently compared to fructose.[1][2] This subtle stereochemical difference is the primary reason for its unique metabolic fate in the human body. In aqueous solutions, allulose exists as a mixture of different tautomers, including α and β pyranose and furanose ring forms, as well as an open-chain structure.[1]

Fructose (D-fructose) , commonly known as fruit sugar, is a ketohexose.[3][4] In solution, it also exists in equilibrium between a five-membered ring structure (furanose) and a six-membered ring structure (pyranose), along with a minor open-chain component.[5][6] The furanose form is prevalent when fructose is part of the sucrose molecule.

Sucrose , or table sugar, is composed of an α-D-glucose unit and a β-D-fructose unit. These two monosaccharides are linked by an α(1→2) glycosidic bond between the first carbon of glucose and the second carbon of fructose.[7][8]

Below is a visual representation of the molecular structures.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Frontiers | An Overview of Sucrose Synthases in Plants [frontiersin.org]

- 6. Artificial sweeteners – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

Methodological & Application

Unlocking Metabolic Pathways: Allulose as a Non-Glycemic Tracer

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of metabolic research, the ability to trace the fate of nutrients without perturbing the system under investigation is paramount. D-Allulose, a rare sugar epimer of fructose, presents a unique opportunity to serve as a non-glycemic tracer. Unlike glucose, allulose is minimally metabolized in the body and has a negligible impact on blood glucose and insulin levels.[1][2] It is largely absorbed in the small intestine and excreted unchanged in the urine.[3] These properties make it an ideal candidate for studying glucose transport and other metabolic processes without the confounding effects of hyperglycemia and hyperinsulinemia. This document provides detailed application notes and protocols for utilizing allulose as a non-glycemic tracer in metabolic studies.

Key Advantages of Allulose as a Tracer

-

Non-Glycemic: Does not raise blood glucose or stimulate insulin secretion, allowing for the study of glucose transport and metabolism under basal or euglycemic conditions.[1][2]

-

Minimal Metabolism: Allulose is not significantly metabolized by the body, with approximately 70-84% being excreted in the urine, ensuring that the tracer signal remains stable and quantifiable.[3]

-

Competitive Inhibition: Allulose may competitively inhibit glucose transporters, providing a tool to investigate the dynamics of glucose uptake.[4][5]

-

Endocrine Effects: Allulose has been shown to stimulate the release of glucagon-like peptide-1 (GLP-1), offering a unique avenue to explore the interplay between nutrient sensing and incretin biology.[1][6]

Applications in Metabolic Research and Drug Development

-

Measuring Glucose Transport: Quantify glucose transporter activity (e.g., GLUTs) in various tissues by measuring the uptake of labeled or unlabeled allulose.

-

Assessing Insulin Sensitivity: Investigate the effects of insulin-sensitizing compounds on glucose transport in the absence of confounding glycemic excursions.

-

Drug Screening: Screen for compounds that modulate glucose transport by measuring their effect on allulose uptake.

-

Understanding Incretin Biology: Use allulose to probe the mechanisms of GLP-1 secretion and its downstream metabolic effects.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the metabolic effects of allulose.

Table 1: Effect of Allulose on Postprandial Glucose and Insulin Response in Humans

| Study Population | Allulose Dose | Co-ingested Carbohydrate | Change in Postprandial Glucose (iAUC) | Change in Insulin Levels | Reference |

| Healthy individuals | 5 g | 75 g glucose | No significant effect | Not reported | [7] |

| Healthy individuals | 10 g | 75 g glucose | No significant effect | Not reported | [7] |

| Healthy individuals | 7.5 g | 50 g sucrose | Significant reduction at 30 min | Not reported | [7] |

| Healthy individuals | 10 g | 50 g sucrose | Significant reduction at 30 min | Not reported | [7] |

| Individuals with Type 2 Diabetes | 5 g | 75 g glucose | Significant reduction | Not reported | [5] |

| Individuals with Type 2 Diabetes | 10 g | 75 g glucose | 8% reduction | Not reported | [5] |

Table 2: Metabolic Effects of Allulose in Animal Models

| Animal Model | Allulose Dose | Duration | Key Findings | Reference |

| Wistar rats on a Western diet | 3% in drinking water | 12 weeks | Reduced body weight gain, improved insulin resistance, increased GLP-1 levels | [1] |

| C57BL/KsJ-db/db mice | 5% (w/w) in diet | Not specified | Reduced fasting blood glucose, plasma glucagon, and hepatic triglycerides | [8] |

| Rats | Not specified | Not specified | Attenuated glycemic response to a carbohydrate load | [9] |

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT) with Allulose Co-ingestion to Assess Postprandial Glucose Control

Objective: To evaluate the effect of allulose on postprandial glucose and GLP-1 response. This protocol is adapted from studies investigating the metabolic effects of allulose in humans and animal models.[1][5][7]

Materials:

-

D-Allulose

-

Glucose solution (75 g in 250-300 ml water for humans; 2 g/kg body weight for rats)

-

Blood collection supplies (e.g., lancets, capillary tubes, or syringes with appropriate anticoagulant)

-

Glucometer and test strips

-

Centrifuge

-

Plasma/serum storage tubes

-

GLP-1 ELISA kit

Procedure:

-

Subject Preparation:

-

Human: Subjects should fast for 8-12 hours overnight.

-

Animal (Rat): Animals should be fasted for 8 hours.[1]

-

-

Baseline Blood Sample:

-

Collect a baseline blood sample (t=0 min) for measurement of glucose, insulin, and GLP-1.

-

-

Oral Administration:

-

Control Group: Administer the glucose solution.

-

Allulose Group: Administer the glucose solution mixed with the desired dose of allulose (e.g., 5-10 g for humans).

-

-

Post-ingestion Blood Sampling:

-

Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after ingestion.[1]

-

-

Sample Processing:

-

Measure blood glucose immediately using a glucometer.

-

For other analyses, process blood to obtain plasma or serum and store at -80°C until analysis.

-

-

Hormone Analysis:

-

Measure plasma/serum GLP-1 concentrations using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the incremental Area Under the Curve (iAUC) for glucose to assess the postprandial glycemic response.

-

Compare glucose and GLP-1 levels between the control and allulose groups at each time point.

-

Protocol 2: In Vitro Glucose Release Assay with Allulose

Objective: To determine the effect of allulose on the rate of glucose release from a carbohydrate source during digestion. This protocol is based on a static in vitro digestion model.[9]

Materials:

-

Carbohydrate source (e.g., cooked white rice)

-

D-Allulose

-

Simulated gastric fluid (SGF)

-

Simulated intestinal fluid (SIF)

-

Amylase and amyloglucosidase enzymes

-

Dialysis tubing (1 kDa molecular weight cut-off)

-

Spectrophotometer

-

Glucose oxidase-peroxidase (GOPOD) assay kit

Procedure:

-

Sample Preparation:

-

Prepare the carbohydrate source (e.g., 50 g of available carbohydrate from cooked rice).

-

Prepare test solutions:

-

Control: Rice only

-

Allulose treatments: Rice co-digested with different doses of allulose (e.g., 10 g, 20 g, 40 g).

-

-

-

In Vitro Digestion:

-

Oral Phase: Mix the sample with simulated salivary fluid containing α-amylase and incubate.

-

Gastric Phase: Add SGF and pepsin, adjust pH, and incubate.

-

Intestinal Phase: Add SIF, pancreatin, and bile salts. Place the mixture inside a dialysis tube submerged in a buffer.

-

-

Glucose Release Measurement:

-

Collect aliquots from the buffer outside the dialysis tube at various time points (e.g., 0, 20, 40, 60, 90, 120, 180 minutes).

-

Measure the glucose concentration in the collected aliquots using a GOPOD assay.

-

-

Data Analysis:

-

Calculate the cumulative glucose release over time.

-

Calculate the incremental Area Under the Curve (iAUC) for glucose release to compare the different treatments.

-

Visualizations

Caption: Workflow for an Oral Glucose Tolerance Test with Allulose.

Caption: Proposed mechanism of Allulose-stimulated GLP-1 secretion.

Conclusion

Allulose's unique properties as a non-glycemic, minimally metabolized sugar make it a valuable tool for metabolic research. The protocols and data presented here provide a framework for utilizing allulose to investigate glucose transport, incretin biology, and the efficacy of novel therapeutic agents for metabolic diseases. Further research is warranted to fully elucidate the mechanisms of action and expand the applications of allulose as a non-glycemic tracer.

References

- 1. The Metabolic and Endocrine Effects of a 12-Week Allulose-Rich Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of allulose on blood glucose in type 2 diabetes: A meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. allulose.org [allulose.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Allulose in human diet: the knowns and the unknowns | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 8. d-allulose Ameliorates Metabolic Dysfunction in C57BL/KsJ-db/db Mice [mdpi.com]

- 9. The Effect of Allulose on the Attenuation of Glucose Release from Rice in a Static In Vitro Digestion Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Allulose Administration in Rodent Dietary Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of allulose in rodent dietary studies. The information is compiled from various scientific studies to assist in the design and execution of experiments investigating the metabolic effects of this rare sugar.

Introduction

D-Allulose, a C-3 epimer of D-fructose, is a low-calorie sugar substitute that has garnered significant interest for its potential anti-obesity and anti-diabetic properties.[1][2][3] Preclinical studies in rodent models are crucial for elucidating the mechanisms underlying these beneficial effects. This document outlines standardized protocols for allulose administration through diet and oral gavage, methods for assessing metabolic outcomes, and a summary of the key signaling pathways involved.

Experimental Protocols

Animal Models

The most commonly used rodent models in allulose dietary studies are: